molecular formula C24H27N5O3 B10923236 N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923236
M. Wt: 433.5 g/mol
InChI Key: BTYDHCRPYWNSCB-UHFFFAOYSA-N
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Description

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, an isoxazole ring, and a pyridine ring

Preparation Methods

The synthesis of N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole, isoxazole, and pyridine rings. The synthetic route typically starts with the preparation of the pyrazole derivative, followed by the construction of the isoxazole ring, and finally the coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and isoxazole rings.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions .

Scientific Research Applications

N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole, isoxazole, and pyridine derivatives. What sets N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of these three rings, which imparts distinct chemical and biological properties. Similar compounds might include:

This compound’s unique structure allows for specific interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N5O3/c1-6-28(13-18-14-29(7-2)26-15(18)3)24(30)20-12-21(17-8-10-19(31-5)11-9-17)25-23-22(20)16(4)27-32-23/h8-12,14H,6-7,13H2,1-5H3

InChI Key

BTYDHCRPYWNSCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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